molecular formula C17H26ClNO3 B7796739 Levobunolol hydrochloride

Levobunolol hydrochloride

Cat. No.: B7796739
M. Wt: 327.8 g/mol
InChI Key: DNTDOBSIBZKFCP-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levobunolol Hydrochloride is the hydrochloride salt form of levobunolol, a naphthalenone and non-cardioselective adrenergic beta-receptor antagonist with anti-glaucoma activity. Upon administration in the eye, levobunolol blocks beta-adrenergic receptors, thereby causing vasoconstriction. Levobunolol also decreases ciliary's body production of aqueous humor, leading to a decrease in aqueous humor.
The L-Isomer of bunolol.

Scientific Research Applications

  • Vasodilatory Mechanism : Levobunolol hydrochloride is known for increasing ocular blood flow due to its vasodilatory effects on vascular smooth muscle cells. This is particularly beneficial in treating glaucoma by reducing intraocular pressure and increasing ocular blood flow (Dong et al., 2007).

  • Ocular Hypertensive Treatment : It's extensively used in treating chronic open-angle glaucoma or ocular hypertension. Studies have shown significant pressure reductions with the administration of this compound, comparing favorably with other treatments like timolol maleate (Bensinger et al., 1985; Berson et al., 1985).

  • Transdermal Formulations : Research into various transdermal formulations of Levobunolol indicates its potential for systemic delivery via the skin, which might help overcome problems associated with its short biological half-life and frequent dosing (Ghosh et al., 1992).

  • Comparison with Other Treatments : Studies have compared Levobunolol with other beta-blockers like timolol in terms of effectiveness in controlling intraocular pressure, effects on tear volume, and corneal epithelial barrier function. Generally, it shows comparable efficacy and safety profiles (Ishibashi et al., 2003; Gonzalez & Clissold, 1987).

  • Electrochemical Detection : Electrochemical methods have been developed for the detection and quantification of Levobunolol in various forms, including in human serum, which is important for pharmacokinetic studies (Ghoneim et al., 2014).

  • In-situ Gel Development : Innovative in-situ gel formulations have been investigated for this compound to enhance its ocular application and therapeutic efficacy, indicating progress in drug delivery systems (Pandey, 2010).

Properties

IUPAC Name

tert-butyl-[(2S)-2-hydroxy-3-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]propyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDOBSIBZKFCP-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCCC2=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[NH2+]C[C@@H](COC1=CC=CC2=C1CCCC2=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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